molecular formula C5H11ClFN B2845422 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride CAS No. 1781122-54-0

3-Fluoro-1-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2845422
CAS No.: 1781122-54-0
M. Wt: 139.6
InChI Key: FMVIGKLZMRUINP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the cyclobutane ring.

    Amination: Introduction of an amine group into the fluorinated cyclobutane.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the above steps are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, amines.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of fluorinated compounds and their reactivity.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, potentially leading to altered biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoro-1-methylcyclobutan-1-amine
  • 3-Fluoro-1-methylcyclobutan-1-amine hydrobromide
  • 3-Fluoro-1-methylcyclobutan-1-amine sulfate

Comparison:

Properties

IUPAC Name

3-fluoro-1-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVIGKLZMRUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781122-54-0
Record name 3-fluoro-1-methylcyclobutan-1-amine hydrochloride
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